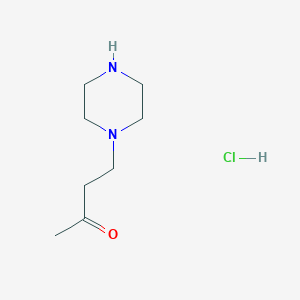

4-(Piperazin-1-yl)butan-2-one hydrochloride

描述

4-(Piperazin-1-yl)butan-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)butan-2-one hydrochloride typically involves the reaction of piperazine with butanone under controlled conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction . The reaction is usually carried out in a solvent such as toluene, and the mixture is cooled to a low temperature (around -10 to -15°C) to ensure the reaction proceeds smoothly .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production process while maintaining the quality and purity of the final product.

化学反应分析

Types of Reactions

4-(Piperazin-1-yl)butan-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Pharmaceutical Chemistry

Antitubercular Activity

Research has demonstrated that derivatives of 4-(Piperazin-1-yl)butan-2-one hydrochloride exhibit notable anti-tubercular properties. A series of novel substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, several compounds showed significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents against tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Functionalized derivatives of this compound were synthesized and tested against various cancer cell lines, including breast cancer and melanoma. Some derivatives displayed pronounced activity, suggesting that modifications to the piperazine scaffold can enhance anticancer efficacy .

Biochemical Research

Enzyme Interaction Studies

The compound acts as an inhibitor or activator of specific enzymes, which makes it valuable for studying biochemical pathways. Its interactions can influence various biological processes, highlighting its importance in pharmacological research and drug development . For instance, studies have shown that it can modulate the activity of neurotransmitter receptors, which is crucial for understanding neurological disorders .

Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves the reaction of piperazine with butanone, often facilitated by thionyl chloride under controlled conditions. In industrial settings, optimized methods such as automated reactors and continuous flow systems are employed to improve yield and efficiency .

| Synthesis Method | Description |

|---|---|

| Reaction with Butanone | Involves piperazine and butanone under thionyl chloride |

| Automated Synthesis | Utilizes continuous flow systems for higher efficiency |

Case Studies

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of new derivatives, compounds derived from this compound were tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited strong antiproliferative effects, particularly on renal cancer cell lines, demonstrating the compound's versatility in targeting different types of cancer .

Case Study: Enzyme Modulation

Another significant study focused on the modulation of neurotransmitter receptors by this compound. The findings revealed that specific modifications to the compound could enhance its binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

作用机制

The mechanism of action of 4-(Piperazin-1-yl)butan-2-one hydrochloride involves its interaction with specific molecular targets in the body. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

Some compounds similar to 4-(Piperazin-1-yl)butan-2-one hydrochloride include:

- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

- 4-(Piperazin-1-yl)butan-1-ol hydrochloride

- 2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl butan-1-one .

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the unique chemical properties it imparts. This makes it particularly useful in certain applications where other compounds may not be as effective .

生物活性

4-(Piperazin-1-yl)butan-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₄ClN₂O

- Molecular Weight : 194.66 g/mol

- CAS Number : 2206609-64-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds with similar structures have been shown to affect biochemical pathways linked to:

- Serotonin Receptors : It may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptors : Potential modulation of dopaminergic pathways could relate to effects on motivation and reward systems.

- Glycine Transporters : Inhibition of glycine transporters (GLYT) has been suggested, impacting neurological functions and providing insights into treating neuropsychiatric disorders .

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance, it has demonstrated the ability to induce apoptosis in human breast cancer cells through the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes. The compound showed an IC50 value of approximately 18 µM, indicating moderate potency compared to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Antimicrobial Effects

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .

Study 1: Anticancer Mechanism

A study investigated the effects of this compound on breast cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also induced significant apoptosis through caspase activation pathways. The results are summarized in Table 1.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(Piperazin-1-yl)butan-2-one | 18 | PARP inhibition, apoptosis induction |

| Olaparib | 57.3 | PARP inhibition |

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of the compound against various pathogens. The results are presented in Table 2.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 5 | 10 |

| Escherichia coli | 10 | 20 |

常见问题

Q. Basic: What are the standard synthetic routes for preparing 4-(Piperazin-1-yl)butan-2-one hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine with a ketone-bearing electrophile (e.g., 4-chlorobutan-2-one) under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction is monitored by TLC or HPLC to confirm completion. Post-synthesis, the hydrochloride salt is formed by adding HCl gas or concentrated HCl to the free base in an anhydrous solvent. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) to achieve >95% purity .

Q. Basic: How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and light, as the hydrochloride salt is hygroscopic and may degrade under prolonged humidity. Use desiccants in storage containers. For handling, wear nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of fine particles .

Q. Basic: What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ketone carbonyl at ~208 ppm in ¹³C NMR).

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₇N₂O⁺).

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry .

Q. Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Inconsistent activity data (e.g., receptor binding affinities) may arise from variations in assay conditions (pH, temperature) or impurities. To address this:

- Reproduce assays using standardized protocols (e.g., OECD guidelines for receptor binding).

- Validate compound purity via HPLC-MS and elemental analysis.

- Control environmental factors : Pre-equilibrate buffers and maintain strict temperature control during experiments .

Q. Advanced: What strategies optimize receptor selectivity in derivatives of this compound?

Structure-activity relationship (SAR) studies are key:

- Substituent modification : Introduce electron-withdrawing groups (e.g., halogens) to the piperazine ring to enhance binding to serotonin receptors (5-HT₁A).

- Scaffold hopping : Replace the butanone moiety with bioisosteres like cyclopropane to reduce off-target effects.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and refine synthetic targets .

Q. Advanced: How should degradation pathways be analyzed to predict shelf-life?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed piperazine derivatives).

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Basic: What safety protocols are required for in vivo studies?

- Acute toxicity testing : Conduct OECD 423 assays in rodents to determine LD₅₀.

- Dermal/ocular irritation : Follow GHS guidelines using reconstructed human epidermis models.

- Waste disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal .

Q. Advanced: How can computational chemistry guide the design of novel analogs?

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the piperazine nitrogen).

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.

- ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

属性

IUPAC Name |

4-piperazin-1-ylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(11)2-5-10-6-3-9-4-7-10;/h9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGBGMBKIVPUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。